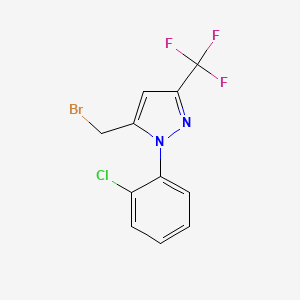
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole
Vue d'ensemble
Description
“5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found.
Synthesis Analysis
While I couldn’t find specific synthesis methods for “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole”, there are general methods for synthesizing similar compounds. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation2.Molecular Structure Analysis
The molecular structure of “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” is not explicitly mentioned in the sources I found. However, it’s worth noting that nitrogen heterocycles are common architectural cores in small-molecule drugs3.Chemical Reactions Analysis
Again, specific chemical reactions involving “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” are not mentioned in the sources I found. However, organoboron compounds, which could be related to the synthesis of such compounds, can undergo a broad range of functional group transformations2.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” are not explicitly mentioned in the sources I found.Applications De Recherche Scientifique
Versatile Precursor in Organic Synthesis
Martins et al. (2013) discussed the use of brominated trihalomethylenones, closely related to 5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole, as versatile precursors for synthesizing a range of pyrazole derivatives through cyclocondensation reactions. These derivatives include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles and various other functionalized pyrazoles, indicating the compound's utility in facilitating the synthesis of complex organic molecules with moderate to good yields (Martins et al., 2013).
Anticancer and Antimicrobial Potential
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives showing significant antimicrobial and anticancer activities. These derivatives were prepared from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, demonstrating the compound's relevance in developing potential therapeutic agents (Hafez et al., 2016).
Role in Synthesizing Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, related to the target compound, as precursors in Pd-catalysed cross-coupling reactions to synthesize condensed pyrazoles. This research highlights the compound's significance in creating structurally complex pyrazoles with potential pharmacological properties (Arbačiauskienė et al., 2011).
Development of Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Zhang et al. (2008) synthesized a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives by reacting ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amine. These compounds exhibited inhibitory effects on A549 lung cancer cell growth, suggesting the potential of related compounds in anticancer research (Zhang et al., 2008).
Safety And Hazards
Orientations Futures
While specific future directions for “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole” are not mentioned, there is a general interest in developing eco-friendly synthetic strategies for compounds with nitrogen heterocycles4.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of “5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole”. For a more comprehensive analysis, consulting scientific literature or experts in the field is recommended.
Propriétés
IUPAC Name |
5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClF3N2/c12-6-7-5-10(11(14,15)16)17-18(7)9-4-2-1-3-8(9)13/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSFZUJDIXUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromomethyl-1-(2-chlorophenyl)-3-trifluoromethyl-1H-pyrazole | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
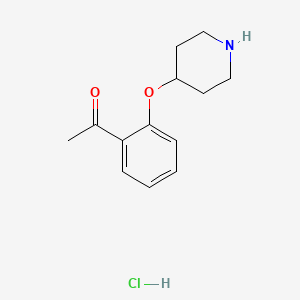
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
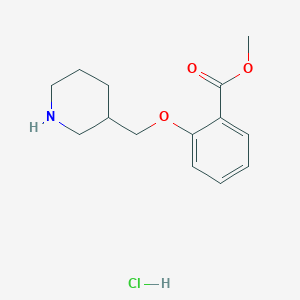
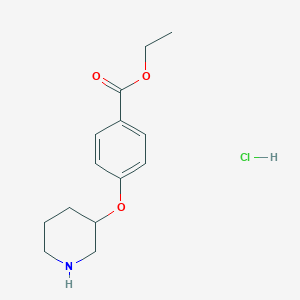
![3-[(2-Phenoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1397685.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
![3-{[(4-Isopropylbenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397688.png)
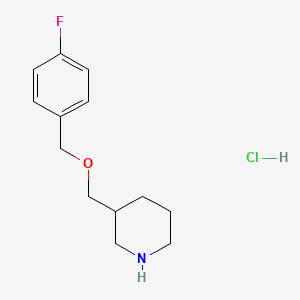
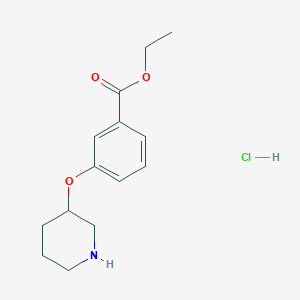
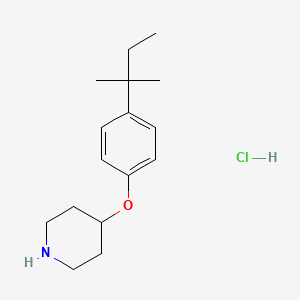
![4-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]piperidine hydrochloride](/img/structure/B1397696.png)